N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
This compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine family, characterized by a fused tricyclic core with a sulfonyl (tosyl) group at position 3 and a 2,4-dimethylphenyl substituent at position 4.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-13-4-7-16(8-5-13)31(28,29)22-21-24-20(23-17-9-6-14(2)12-15(17)3)19-18(10-11-30-19)27(21)26-25-22/h4-12H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYCRJKEZFTNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- IUPAC Name : this compound
The compound features a thieno-triazole core structure that is often associated with various pharmacological activities.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains.
- Anticancer Activity : Research suggests that the compound may induce apoptosis in cancer cells through the activation of caspases.
Biological Activity Data
A summary of the biological activities and findings related to this compound is presented in the following table:
1. Antimicrobial Activity Study
In a study assessing the antimicrobial properties of thieno[2,3-e][1,2,3]triazolo derivatives including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli, results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin. The broth microdilution method was employed to determine minimum inhibitory concentrations (MICs), revealing promising results for further development as an antimicrobial agent .
2. Anticancer Mechanism Exploration
Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The results demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways leading to apoptosis. This suggests a potential role for this compound in cancer therapeutics .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation. It has been shown to inhibit key enzymes that are crucial for tumor growth and survival.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Broad-Spectrum Activity : It exhibits activity against a range of pathogens including bacteria and fungi. The presence of the tosyl group likely contributes to its ability to penetrate microbial membranes.
- Research Findings : Studies have reported that modifications to the thieno-triazole framework enhance its efficacy against resistant strains of bacteria .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thieno-Triazole Core : Initial reactions focus on constructing the thieno-triazole core through cyclization techniques involving appropriate precursors.
- Tosylation : The introduction of the tosyl group is achieved via sulfonation reactions that enhance the compound's stability and reactivity.
- Final Amine Formation : The final step involves amination reactions to yield the target compound.
Biological Mechanisms
Understanding the biological mechanisms through which this compound operates is crucial for its application in drug development:
- Interaction with Biological Targets : The nitrogen atoms in the triazole ring are pivotal for forming hydrogen bonds with active sites on enzymes and receptors.
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins involved in cancer and microbial infections .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features are compared below with analogs from the evidence:
Table 1: Structural and Physical Property Comparison
Key Observations:
- Sulfonyl Group Variations: The target compound’s tosyl group (electron-donating methyl) contrasts with 3b’s bulkier 4-isopropyl and 3c’s electron-withdrawing trifluoromethyl groups. Compounds like 7d () replace sulfonyl with carbonyl groups, significantly increasing melting points (>300°C) due to enhanced intermolecular hydrogen bonding .
Amine Substituent Diversity :
- Core Heterocycle Differences: Pyrido-triazolopyrimidines (e.g., 6b in ) replace the thieno ring with a pyrido system, reducing sulfur-related metabolic instability while maintaining inhibitory activity against α-glucosidase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
